molecular formula C10H11NO3 B586564 Oxetan-3-yl 2-aminobenzoate CAS No. 151695-64-6

Oxetan-3-yl 2-aminobenzoate

Cat. No. B586564
CAS RN: 151695-64-6
M. Wt: 193.202
InChI Key: ORQPRPXZUGMYRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives has been extensively studied. One method involves the formation of an oxetane ring through the opening of an epoxide with Trimethyloxosulfonium Ylide . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide with Trimethyloxosulfonium Ylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxetane derivatives can vary. For example, 3-(Aminomethyl)oxetane has a molecular formula of C4H9NO and an average mass of 87.120 Da .

Mechanism of Action

The mechanism of action of oxetane derivatives in biological systems can vary. For instance, some oxetane-containing drugs disrupt protein microtubule functions in cells, which pull apart the chromosomes before cell division (mitosis) .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely. For instance, N-(Oxetan-3-yl)oxetan-3-amine, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

oxetan-3-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQPRPXZUGMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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